molecular formula C22H23N3O3S B2360333 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide CAS No. 681265-21-4

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2360333
CAS No.: 681265-21-4
M. Wt: 409.5
InChI Key: VVDONJQQTXPYMO-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound characterized by a hybrid heterocyclic core (thieno[3,4-c]pyrazol-3-yl) fused with a sulfone (5,5-dioxo) moiety and a bulky tert-butyl substituent. Structural elucidation of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization , ensuring precise conformational analysis.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-22(2,3)25-20(18-13-29(27,28)14-19(18)24-25)23-21(26)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDONJQQTXPYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Characteristics

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide consists of several key structural components that influence its synthesis strategy:

  • A thieno[3,4-c]pyrazole heterocyclic core
  • A tert-butyl group at the 2-position of the pyrazole ring
  • A sulfone (5,5-dioxo) functionality at the 5-position
  • A biphenyl carboxamide moiety attached to the 3-position of the pyrazole

The compound belongs to a class of molecules that have garnered interest in various research fields, particularly in medicinal chemistry due to their potential biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability, while the sulfone group increases water solubility and may participate in hydrogen bonding interactions.

General Synthetic Approaches to Thieno[3,4-c]pyrazole Derivatives

Synthesis of the Thieno[3,4-c]pyrazole Core

The thieno[3,4-c]pyrazole core, which is fundamental to the target compound, can be synthesized through several approaches. One common method involves the cyclization of thienyl-substituted precursors with hydrazine derivatives.

Cyclocondensation Reactions

The leading method for obtaining substituted pyrazoles is a cyclocondensation reaction between an appropriate hydrazine (acting as a bidentate nucleophile) and a 1,3-dielectrophilic compound. In the context of thieno[3,4-c]pyrazoles, this typically involves:

  • Reaction of chalcone-type compounds containing thiophene moieties with phenyl hydrazine hydrochloride
  • Formation of the pyrazole ring via a cyclocondensation mechanism
  • Subsequent functionalization to introduce the desired substituents

The cyclocondensation approach offers regioselectivity advantages and can be adapted to introduce various functional groups at different positions of the pyrazole ring.

From Acetylenic Ketones

Another significant approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method has been known for over a century but often results in a mixture of regioisomers that requires separation techniques:

R-C≡C-CO-R' + NH2-NH-R'' → Pyrazole derivatives

When phenylhydrazine is used as the nucleophile, a mixture of regioisomers is typically generated. However, with hydrazine hydrate, regioselectivity can be improved through hydrogen bonding effects with appropriate functional groups.

Introduction of the tert-Butyl Group

The introduction of the tert-butyl group at the 2-position of the pyrazole is typically achieved through one of two approaches:

  • Using tert-butyl-substituted starting materials in the initial cyclocondensation
  • Later-stage functionalization of the pyrazole nitrogen

Research indicates that using tert-butyl-containing hydrazines or related precursors in the initial cyclocondensation reaction offers better yields and selectivity compared to post-cyclization functionalization.

Specific Synthesis of this compound

Multi-Step Synthetic Route

The synthesis of the target compound typically follows a multi-step process that can be divided into three major stages:

  • Preparation of the thieno[3,4-c]pyrazole core
  • Oxidation of the sulfur to form the 5,5-dioxo (sulfone) functionality
  • Introduction of the biphenyl carboxamide moiety

Below is a detailed breakdown of each stage based on adapted methodologies from the literature for similar compounds.

Preparation of the Thieno[3,4-c]pyrazole Core with tert-Butyl Substitution

The initial step involves the synthesis of a 2-tert-butyl-substituted thieno[3,4-c]pyrazole scaffold. This can be achieved through a procedure similar to the one described for analogous compounds:

  • Preparation of the thienyl precursor : Starting with an appropriate thiophene derivative, typically a 3,4-disubstituted thiophene with functional groups suitable for further transformations.

  • Cyclocondensation with tert-butylhydrazine : Reaction of the thienyl precursor with tert-butylhydrazine hydrochloride in the presence of an appropriate base (such as triethylamine or potassium carbonate) and a polar solvent like ethanol or 1,4-dioxane. This reaction typically occurs at elevated temperatures (50-80°C) for several hours.

  • Ring closure to form the thieno[3,4-c]pyrazole : The intermediate undergoes an intramolecular cyclization to form the desired thieno[3,4-c]pyrazole core structure.

Oxidation to Form the 5,5-Dioxo Functionality

The oxidation of the sulfur atom in the thiophene ring to form the 5,5-dioxo (sulfone) functionality is typically achieved using strong oxidizing agents. Based on procedures for similar transformations, the following method can be applied:

  • Oxidation reaction : Treatment of the thieno[3,4-c]pyrazole intermediate with an oxidizing agent such as hydrogen peroxide (30% or more) in the presence of a catalyst like sodium tungstate (Na₂WO₄) or with m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as acetic acid or dichloromethane.

  • Reaction conditions : The oxidation is typically performed at controlled temperatures (0-25°C initially, followed by warming to room temperature) to prevent over-oxidation or side reactions. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification : The oxidized product is isolated through standard workup procedures, including extraction with organic solvents, washing with appropriate aqueous solutions, and purification by column chromatography or recrystallization.

Detailed Synthetic Protocol

Based on the methodologies described above and information from the literature on similar compounds, a comprehensive synthetic protocol for this compound can be proposed:

Materials and Reagents

The synthesis requires the following key materials:

  • 3,4-Disubstituted thiophene precursors
  • tert-Butylhydrazine hydrochloride
  • Oxidizing agents (H₂O₂/Na₂WO₄ or m-CPBA)
  • [1,1'-Biphenyl]-4-carboxylic acid or its derivatives
  • Various solvents and bases (THF, DCM, TEA, pyridine)
  • Coupling agents or thionyl chloride

Step-by-Step Procedure

Synthesis of 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl Intermediate
  • In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted thiophene precursor (1.0 eq) with tert-butylhydrazine hydrochloride (1.2 eq) in ethanol or dioxane.
  • Add triethylamine or potassium carbonate (1.5 eq) as a base.
  • Heat the mixture under reflux for 4-8 hours, monitoring by TLC.
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Oxidation to Form the 5,5-Dioxo Derivative
  • Dissolve the thieno[3,4-c]pyrazole intermediate (1.0 eq) in a suitable solvent (acetic acid or dichloromethane).
  • For the peroxide method: Add Na₂WO₄ (0.1 eq) as a catalyst, followed by dropwise addition of 30% H₂O₂ (3-5 eq) at 0-5°C.
  • For the m-CPBA method: Add m-CPBA (2.2-2.5 eq) portionwise at 0-5°C.
  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
  • Quench the reaction by adding a saturated solution of sodium sulfite or sodium thiosulfate.
  • Extract the product with an appropriate organic solvent, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
  • Purify the product by column chromatography or recrystallization.
Formation of the Biphenyl Carboxamide
  • If the intermediate contains a carboxylic acid group: Place the 2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazole-3-carboxylic acid (1.0 eq) in a dry round-bottom flask under nitrogen.
  • Add thionyl chloride (3-5 eq) and reflux for 2-4 hours to form the acid chloride.
  • Remove excess thionyl chloride under reduced pressure.
  • Dissolve the acid chloride in anhydrous THF or DCM and cool to 0-5°C.
  • Add 4-aminobiphenyl (1.1 eq) and triethylamine or pyridine (1.5 eq) dropwise.
  • Allow the mixture to warm to room temperature and stir for 4-6 hours.
  • Quench the reaction with water, extract with an appropriate organic solvent, wash with dilute HCl, saturated NaHCO₃, and brine.
  • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Optimization Parameters

Several parameters can be optimized to improve the yield and purity of the final product:

Parameter Recommended Range Effect on Synthesis
Temperature 0-80°C depending on step Controls reaction rate and selectivity
Reaction Time 2-24 hours depending on step Ensures complete conversion while minimizing decomposition
Solvent THF, DCM, Ethanol, Dioxane Affects solubility of intermediates and reagents
Base TEA, Pyridine, K₂CO₃ Neutralizes acid byproducts and promotes nucleophilic reactions
Oxidizing Agent H₂O₂/Na₂WO₄, m-CPBA Determines efficiency of sulfone formation
Purification Method Chromatography, Recrystallization Affects final product purity

Characterization and Analysis

Analytical Methods for Verification

The successful synthesis of this compound should be verified through various analytical techniques:

  • ¹H NMR Spectroscopy : Key signals include the tert-butyl protons (typically around 1.3-1.7 ppm), aromatic protons from the biphenyl moiety (7.0-8.0 ppm), and characteristic signals from the thieno[3,4-c]pyrazole core.

  • ¹³C NMR Spectroscopy : Important signals include the carbonyl carbon of the carboxamide (around 165-170 ppm), aromatic carbons, and the tert-butyl carbon signals.

  • Infrared Spectroscopy : Characteristic bands include the N-H stretching (3200-3400 cm⁻¹), C=O stretching (1650-1690 cm⁻¹), and S=O stretching (1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

  • Mass Spectrometry : To confirm the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis : To verify the elemental composition (C, H, N, S, O).

Spectroscopic Data Interpretation

Based on the structural features of the target compound, the following spectroscopic data patterns would be expected:

¹H NMR Spectroscopic Features
  • tert-Butyl group : A singlet at approximately 1.3-1.7 ppm (9H)
  • Thiophene CH₂ groups : Two sets of signals for the 4H and 6H positions, typically as multiplets or triplets in the range of 2.8-4.5 ppm (4H total)
  • Amide NH : A singlet at approximately 9.0-10.5 ppm (1H)
  • Biphenyl aromatic protons : Multiple signals in the range of 7.0-8.2 ppm (9H total)
¹³C NMR Spectroscopic Features
  • tert-Butyl carbons : One quaternary carbon (around 58-62 ppm) and three equivalent methyl carbons (around 28-32 ppm)
  • Thiophene carbons : Signals for the carbons of the thieno[3,4-c]pyrazole core, including the carbons bearing the sulfone group
  • Carboxamide carbon : Signal around 165-170 ppm
  • Aromatic carbons : Multiple signals in the range of 120-145 ppm for the biphenyl moiety

Alternative Synthetic Approaches

One-Pot Synthesis Methods

Recent developments in synthetic methodologies suggest the possibility of more efficient one-pot approaches for synthesizing similar compounds:

  • In Situ Formation of Carbonyl Derivatives : This approach involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines to form 3,5-substituted pyrazoles in good yields (68-99%) with high regioselectivity.

  • Domino Processes : Multi-component domino processes have been developed for assembling sterically hindered heterocycles, which could potentially be adapted for the synthesis of thieno[3,4-c]pyrazoles.

Green Chemistry Approaches

Environmentally friendly alternatives to traditional synthetic methods include:

  • Solvent-Free Conditions : Some pyrazole formations can be performed under solvent-free conditions, reducing waste and environmental impact.

  • Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and energy consumption while often improving yields.

  • Use of Safer Reagents : Replacing toxic reagents like thionyl chloride with greener alternatives such as carbonyldiimidazole (CDI) for carboxylic acid activation.

Scale-up and Industrial Production Considerations

For large-scale production of this compound, several factors need consideration:

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with modifications to enhance efficiency:

  • Continuous Flow Reactors : These can improve mixing, heat transfer, and reaction control compared to batch processes.

  • Automated Synthesis Platforms : Automation can enhance reproducibility and reduce human error.

  • Optimization of Reaction Conditions : Temperature, pressure, solvent choice, and catalyst loading can be optimized for industrial-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with oxidizing agents might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound .

Scientific Research Applications

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions. In biology, it serves as a probe for studying molecular interactions. In medicine, it is explored for its potential therapeutic properties. Additionally, in the industry, it is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications Stability/Solubility Notes
Target Compound Thieno[3,4-c]pyrazol-3-yl 2-tert-butyl, 5,5-dioxo, biphenyl Kinase inhibition, material coatings High thermal stability (sulfone)
Thiazol-5-ylmethyl derivatives [PF43(1)] Thiazol-4-ylmethyl Hydroperoxypropan-2-yl, ureido Antiviral agents Moderate solubility (polar groups)
(S)-N-...ureido derivatives [PF43(1)] Hexan-2-yl carbamate Thiazol-5-ylmethoxy, diphenyl Protease inhibitors Low metabolic stability (ureido)

Key Observations:

The sulfone (5,5-dioxo) group in the target compound enhances oxidative stability compared to hydroperoxypropan-2-yl substituents in thiazolyl analogs, which may degrade under acidic conditions .

Substituent Effects :

  • The tert-butyl group in the target compound likely improves steric shielding, reducing enzymatic degradation—a feature absent in linear alkyl chains of ureido derivatives .
  • The biphenyl carboxamide moiety may enhance binding affinity to hydrophobic pockets in proteins, similar to diphenylhexan-2-yl groups in compounds but with improved solubility due to the carboxamide’s polarity .

Synthetic Challenges: The target compound’s fused thienopyrazole system requires multi-step synthesis with strict regiocontrol, whereas thiazole derivatives in are more modular but prone to racemization .

Research Findings and Methodological Notes

  • Crystallographic Validation : The compound’s structure could be resolved using SHELXL for high-precision refinement of sulfone and tert-butyl groups , while ORTEP-3 would aid in visualizing steric clashes or conformational flexibility .
  • Pharmacokinetic Gaps : Unlike compounds with documented protease inhibition, the target compound’s bioactivity remains speculative. Preclinical studies are needed to assess its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.

Biological Activity

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide is a compound with significant potential in biological research due to its unique molecular structure and diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity. The molecular formula is C18H23N3O5SC_{18}H_{23}N_{3}O_{5}S with a molecular weight of approximately 393.46 g/mol. Its structure facilitates interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of angiogenesis

The compound's mechanism involves modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It binds to receptors that play a crucial role in cellular signaling pathways.
  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer effects on MCF-7 cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against clinical isolates.
    • Findings : Demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the recommended synthetic routes for preparing N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide, and what key reagents are involved?

  • Methodological Answer: The synthesis typically involves a multi-step process starting with cyclization of the thieno[3,4-c]pyrazole core using sodium hydride (NaH) in dimethylformamide (DMF) to form the 5,5-dioxo moiety. Subsequent functionalization with [1,1'-biphenyl]-4-carboxamide requires coupling reagents like EDCI/HOBt under anhydrous conditions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC. Critical reagents include tert-butyl hydrazine for introducing the tert-butyl group and sulfur trioxide complexes for sulfonation .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer: Use 1H/13C NMR spectroscopy to confirm the presence of tert-butyl protons (δ ~1.3 ppm) and aromatic protons from the biphenyl moiety (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 493.1542 for C25H25N3O3S). HPLC with a C18 column (ACN/water gradient) ensures purity (>95%). For crystalline derivatives, X-ray diffraction resolves bond lengths and angles .

Q. What are the key structural features influencing this compound’s reactivity and biological interactions?

  • Methodological Answer: The thieno[3,4-c]pyrazole core’s electron-deficient nature (due to sulfone groups) enhances electrophilic substitution at the 3-position. The tert-butyl group provides steric bulk, potentially shielding reactive sites, while the biphenyl carboxamide moiety enables π-π stacking with biological targets like enzyme active sites. Computational studies (e.g., DFT) can predict charge distribution and binding affinity .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. For cellular activity, perform MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM. Include controls with structurally similar compounds (e.g., lacking the tert-butyl group) to isolate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for large-scale synthesis?

  • Methodological Answer: Replace batch reactors with continuous flow systems to enhance heat/mass transfer during cyclization. Optimize solvent polarity (e.g., switch DMF to NMP for better solubility) and catalyst loading (e.g., reduce NaH by 20% to minimize side reactions). Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry). Scale-up trials should include in-line FTIR for real-time monitoring .

Q. What strategies resolve contradictory data in biological activity across different experimental models?

  • Methodological Answer: Discrepancies may arise from differential cell permeability or metabolic stability. Perform LC-MS/MS to quantify intracellular compound levels. Use knockout cell lines (e.g., CRISPR-Cas9) to confirm target specificity. Cross-validate results with molecular dynamics simulations to assess binding mode variations under physiological conditions .

Q. How do substituents on the biphenyl moiety influence target selectivity and off-target effects?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., -NO2) at the biphenyl para-position to enhance binding to hydrophobic pockets. Compare with electron-donating groups (e.g., -OCH3) using surface plasmon resonance (SPR) to measure dissociation constants (KD). Proteome-wide profiling (e.g., kinome screens) identifies off-target interactions .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Molecular docking (AutoDock Vina) models interactions with hepatic enzymes like CYP3A4. Validate with in vitro microsomal assays (human liver microsomes + NADPH) to quantify half-life (t1/2) and reactive metabolite formation .

Q. Which advanced analytical techniques elucidate degradation pathways under stressed conditions?

  • Methodological Answer: Subject the compound to forced degradation (acid/base, oxidative, thermal stress). Analyze degradants via UPLC-QTOF-MS/MS with positive/negative ionization. Use NMR-based structural elucidation (e.g., COSY, HSQC) to identify cleavage products. Compare with accelerated stability studies (40°C/75% RH) to correlate degradation kinetics .

Q. How can researchers design derivatives to overcome resistance mechanisms observed in target organisms?

  • Methodological Answer:
    Synthesize analogs with modified sulfone groups (e.g., replacing -SO2- with -SO-) to reduce efflux pump recognition. Test against resistant cell lines (e.g., P-gp overexpressing) using synergy assays (e.g., checkerboard with verapamil). Cryo-EM of target-compound complexes identifies resistance-conferring mutations .

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